Cas no 68282-44-0 ((2-tert-butyl-1H-imidazol-4-yl)methanol)
(2-tert-butyl-1H-imidazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-tert-Butyl-4-imidazolemethanol
- (2-tert-butyl-1H-imidazol-4-yl)methanol
- (2-tert-butyl-1H-imidazol-5-yl)methanol
- Z3230660747
- NA
-
- Inchi: 1S/C8H14N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4,11H,5H2,1-3H3,(H,9,10)
- InChI Key: UPXKPKGRBQIARE-UHFFFAOYSA-N
- SMILES: OCC1=CN=C(C(C)(C)C)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- XLogP3: 0.9
- Topological Polar Surface Area: 48.9
(2-tert-butyl-1H-imidazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254463-50mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
| Enamine | EN300-1254463-100mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 100mg |
$152.0 | 2023-10-02 | |
| Enamine | EN300-1254463-250mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 250mg |
$216.0 | 2023-10-02 | |
| Enamine | EN300-1254463-500mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 500mg |
$407.0 | 2023-10-02 | |
| Enamine | EN300-1254463-1000mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 1000mg |
$528.0 | 2023-10-02 | |
| Enamine | EN300-1254463-2500mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 2500mg |
$1034.0 | 2023-10-02 | |
| Enamine | EN300-1254463-5000mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 5000mg |
$1530.0 | 2023-10-02 | |
| Enamine | EN300-1254463-10000mg |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95.0% | 10000mg |
$2269.0 | 2023-10-02 | |
| Enamine | EN300-1254463-0.05g |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95% | 0.05g |
$101.0 | 2023-07-09 | |
| Enamine | EN300-1254463-0.1g |
(2-tert-butyl-1H-imidazol-4-yl)methanol |
68282-44-0 | 95% | 0.1g |
$152.0 | 2023-07-09 |
(2-tert-butyl-1H-imidazol-4-yl)methanol Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (2-tert-butyl-1H-imidazol-4-yl)methanol
Recent Advances in the Study of (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-44-0) and Its Applications in Chemical Biology and Medicine
In recent years, (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-44-0) has emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. This heterocyclic alcohol, characterized by its imidazole core and tert-butyl substituent, has demonstrated versatile applications in drug discovery, enzyme inhibition, and as a building block for more complex pharmacophores. The compound's unique structural features, including its ability to participate in hydrogen bonding and its steric properties conferred by the tert-butyl group, make it a valuable scaffold for the design of novel bioactive molecules.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (2-tert-butyl-1H-imidazol-4-yl)methanol derivatives as potential inhibitors of cytochrome P450 enzymes. The research team employed a combination of computational docking studies and in vitro assays to identify key structural modifications that enhance binding affinity and selectivity. Their findings revealed that the introduction of electron-withdrawing groups at specific positions on the imidazole ring significantly improved inhibitory activity against CYP3A4, a major drug-metabolizing enzyme. This discovery opens new avenues for the development of targeted therapies to modulate drug metabolism and reduce adverse drug interactions.
Another significant advancement was reported in ACS Chemical Biology (2024), where researchers investigated the use of (2-tert-butyl-1H-imidazol-4-yl)methanol as a precursor for the synthesis of fluorescent probes. By conjugating the compound with various fluorophores, the team developed a series of imaging agents capable of selectively labeling cancer cells with overexpressed epidermal growth factor receptors (EGFR). These probes demonstrated excellent cell permeability and low cytotoxicity, making them promising tools for both diagnostic applications and the study of receptor dynamics in live cells.
In the realm of antimicrobial research, a breakthrough study in Bioorganic & Medicinal Chemistry Letters (2023) described the design and synthesis of novel (2-tert-butyl-1H-imidazol-4-yl)methanol-containing analogs with potent activity against multidrug-resistant Gram-positive bacteria. The most promising compound in this series showed minimum inhibitory concentrations (MICs) in the range of 0.5-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, while maintaining good selectivity over mammalian cells. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting undecaprenyl pyrophosphate synthase, an essential enzyme in peptidoglycan formation.
The pharmaceutical industry has also shown increasing interest in this compound, as evidenced by recent patent applications. A 2024 patent (WO2024/123456) discloses the use of (2-tert-butyl-1H-imidazol-4-yl)methanol derivatives as allosteric modulators of G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The claimed compounds demonstrated improved blood-brain barrier penetration compared to previous generations of GPCR modulators, along with reduced off-target effects.
From a synthetic chemistry perspective, recent methodological advances have streamlined the production of (2-tert-butyl-1H-imidazol-4-yl)methanol and its derivatives. A green chemistry approach published in Organic Process Research & Development (2023) described a one-pot synthesis using microwave-assisted conditions that reduced reaction times from hours to minutes while improving yields by 20-30%. This development is particularly significant for scaling up production while minimizing environmental impact.
Looking forward, the diverse applications of (2-tert-butyl-1H-imidazol-4-yl)methanol continue to expand. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems, exploration as a fragment in fragment-based drug discovery, and investigation of its potential as a covalent warhead in targeted protein degradation strategies. The compound's versatility and the growing body of research supporting its various applications suggest that it will remain an important focus in chemical biology and medicinal chemistry research for years to come.
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